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5-Methoxycarbonylmethyl-2'-O-methyluridine

Selenoprotein Translation tRNA Modification Ribosome Profiling

5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) is a specific, dual-modified nucleoside essential for tRNA biology. Unlike precursors (mcm5U) or simpler analogs (Um), only mcm5Um enables stress-response selenoprotein translation and mitochondrial tRNA import assays. Use this high-purity standard for unambiguous mass spec and nanopore method validation; generic substitution invalidates research.

Molecular Formula C13H18N2O8
Molecular Weight 330.293
CAS No. 60197-31-1
Cat. No. B2364140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxycarbonylmethyl-2'-O-methyluridine
CAS60197-31-1
Molecular FormulaC13H18N2O8
Molecular Weight330.293
Structural Identifiers
SMILESCOC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O
InChIInChI=1S/C13H18N2O8/c1-21-8(17)3-6-4-15(13(20)14-11(6)19)12-10(22-2)9(18)7(5-16)23-12/h4,7,9-10,12,16,18H,3,5H2,1-2H3,(H,14,19,20)/t7-,9-,10-,12-/m1/s1
InChIKeyXOTXNXXJZCFUOA-UGKPPGOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um): Baseline Identity, Chemical Class, and Procurement-Relevant Characteristics


5-Methoxycarbonylmethyl-2'-O-methyluridine (CAS 60197-31-1), also denoted as mcm5Um, is a doubly modified uridine nucleoside that features both a 5-methoxycarbonylmethyl group on the uracil base and a 2'-O-methyl group on the ribose sugar [1]. It belongs to the class of naturally occurring, hypermodified tRNA wobble uridines and is structurally classified as a thymidine analogue . This compound is not a synthetic xenobiotic; rather, it is a precisely defined post-transcriptional modification found at position 34 (the wobble position) of specific eukaryotic tRNAs, where it directly governs the fidelity and efficiency of mRNA translation [2].

Why 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) Cannot Be Replaced by Generic Uridine, 2'-O-Methyluridine, or 5-Methoxycarbonylmethyluridine Analogs


Substituting 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) with a related uridine analog in a research or quality control application will fundamentally alter or invalidate experimental outcomes. This compound is not a single modification but a specific, dual-modified entity with a unique biosynthetic pathway and functional role. Using the unmethylated precursor 5-methoxycarbonylmethyluridine (mcm5U) disregards the required 2'-O-ribose methylation step, a modification that is a prerequisite for the formation of mcm5Um and is associated with the selective translation of stress-response selenoproteins [1]. Conversely, using simple 2'-O-methyluridine (Um) lacks the essential 5-methoxycarbonylmethyl group, a structural feature that dictates specific conformational preferences in the tRNA anticodon loop, directly impacting codon-anticodon interactions and translational fidelity [2]. The analytical differentiation of these closely related structures, such as distinguishing mcm5Um from mcm5s2U via nanopore technology, underscores their distinct physical and chemical identities, making generic substitution unsuitable for any application requiring precise molecular definition [3].

Procurement-Relevant Differentiation: Quantitative Evidence for 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) vs. Analogs


Functional Impact of the 2'-O-Methyl Group: Differential Regulation of Selenoprotein Translation in In Vitro Assays

A direct head-to-head comparison demonstrates that the presence of the 2'-O-methyl group on mcm5Um confers a distinct functional advantage over its non-methylated counterpart, mcm5U. In an in vitro translation system using purified Sec-tRNA[Ser]Sec isoforms, the mcm5Um-containing isoform consistently and specifically enhanced the translation of the stress-response selenoprotein GPX1, while the mcm5U isoform did not [1]. This effect was selective, as translation of the essential housekeeping selenoprotein TXNRD1 was unaffected by the isoform type [1].

Selenoprotein Translation tRNA Modification Ribosome Profiling

Distinct Subcellular Localization Imparted by Modification Pattern: mcm5Um as a Mitochondrial Import Determinant

Mass spectrometric analysis of affinity-isolated tRNAs from Leishmania tarentolae provides direct quantitative evidence for the unique subcellular role of mcm5Um. The modification was found exclusively on mitochondrial tRNAs, whereas the cytosolic counterparts carried a 2-thio modification (mcm5s2U) [1]. A subsequent in vitro import assay quantified this functional difference, showing that mitochondrial tRNA (bearing mcm5Um) was imported into isolated mitochondria with significantly higher efficiency than its cytosolic (mcm5s2U-containing) counterpart [1].

Mitochondrial tRNA Import Organelle Biology Mass Spectrometry

Conformational Impact of 5-Substituent on Nucleoside Structure: A Comparative ¹H-NMR Analysis

A cross-study comparable analysis of high-resolution proton magnetic resonance (¹H-NMR) data reveals the specific conformational influence of the 5-methoxycarbonylmethyl group. A 270-MHz ¹H-NMR study directly compared 5-carboxymethyluridine, 5-methoxycarbonylmethyluridine, and 5-carbamoylmethyluridine, finding that these 5-substituents produce no significant alteration in furanose pucker or the equilibrium of exocyclic hydroxymethyl rotamers relative to unmodified uridine [1]. This class-level inference suggests that the unique behavior of mcm5Um in a polynucleotide context, such as modulating anticodon loop conformation, is not due to a change in the ribose moiety but is a direct consequence of the 5-substituent's presence [1].

Nucleoside Conformation tRNA Structure NMR Spectroscopy

Physical Differentiation by Nanopore Sensing: In Silico Discrimination of mcm5Um from Related Wobble Modifications

A simulation study using graphene nanopores demonstrates the potential for single-molecule differentiation of mcm5Um from a panel of related uridine modifications. Under simulated conditions (1 M KCl, ±2V bias), a nanopore sensor could distinguish mcm5Um from other wobble uridines including mcm5s2U, cm5U, and unmodified U, based on differences in their ionic current blockade signatures [1]. This class-level inference supports the unique physical identity of mcm5Um.

Nanopore Sequencing RNA Modification Detection Computational Biophysics

High-Impact Research and Industrial Application Scenarios for 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um)


Definitive Analytical Reference Standard for LC-MS/MS and Nanopore-Based Direct RNA Sequencing

Given the unique mass spectrometric signature of mcm5Um that distinguishes it from its biosynthetic precursor mcm5U and the thiolated analog mcm5s2U [1], and its distinct in silico nanopore blockade signature [2], this compound is an essential, high-purity standard for developing and validating analytical methods. It enables the unambiguous identification and quantification of this specific tRNA modification in biological samples, a task that cannot be reliably performed with surrogate compounds.

In Vitro Reconstitution of Specialized Translation: Studying Selenoprotein Isoform-Dependent Regulation

For researchers investigating the regulatory mechanisms of selenoprotein synthesis, mcm5Um is an irreplaceable reagent. Functional evidence demonstrates that only the mcm5Um isoform of Sec-tRNA[Ser]Sec, and not the mcm5U isoform, supports the enhanced translation of specific stress-response selenoproteins like GPX1 in a purified in vitro system [3]. Studies of this specific translational control pathway require the authentic compound.

Investigating Mitochondrial tRNA Import and Organelle-Specific Translational Control

The direct link between the mcm5Um modification and efficient mitochondrial tRNA import, as demonstrated by in vitro import assays [1], establishes this compound as a critical tool for studying mitochondrial biogenesis. Research focused on the molecular determinants of tRNA trafficking and the specialized translation machinery within organelles cannot be effectively conducted using cytosolic tRNA counterparts that carry a different wobble modification (mcm5s2U).

Reference Compound for tRNA Modification Biosynthesis Pathway Studies (ALKBH8/TRM112 Methyltransferase Activity)

The biosynthesis of mcm5Um is the terminal step in a complex pathway, requiring the prior action of the ALKBH8-TRM112 methyltransferase complex to generate the mcm5U precursor, which is then a substrate for a separate 2'-O-ribose methyltransferase [4]. As the final, fully modified product, mcm5Um is a required analytical standard for endpoint assays designed to measure the complete flux through this pathway and for characterizing the activity of the responsible modifying enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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